Quecitinib

JAK1 inhibition biochemical potency kinase selectivity

Quecitinib (synonyms: QY201, QY-201, VVN461, VVN-461) is a synthetic organic small molecule classified as a dual Janus Kinase 1 (JAK1) and Tyrosine Kinase 2 (TYK2) inhibitor. With a molecular weight of 324.38 Da, molecular formula C₁₇H₂₀N₆O, and no Lipinski rule violations, it exhibits drug-like physicochemical properties including a topological polar surface area of 87.25 Ų and XLogP of −0.44.

Molecular Formula C17H20N6O
Molecular Weight 324.4 g/mol
CAS No. 2416858-84-7
Cat. No. B15610593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuecitinib
CAS2416858-84-7
Molecular FormulaC17H20N6O
Molecular Weight324.4 g/mol
Structural Identifiers
InChIInChI=1S/C17H20N6O/c1-11(24)17-21-14-10-20-16-13(3-7-19-16)15(14)23(17)22-8-4-12(2-6-18)5-9-22/h3,7,10-12,24H,2,4-5,8-9H2,1H3,(H,19,20)/t11-/m1/s1
InChIKeyLUQHXRXPKKQUKV-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Quecitinib (CAS 2416858-84-7) – JAK1/TYK2 Dual Inhibitor for Autoimmune & Inflammatory Disease Research


Quecitinib (synonyms: QY201, QY-201, VVN461, VVN-461) is a synthetic organic small molecule classified as a dual Janus Kinase 1 (JAK1) and Tyrosine Kinase 2 (TYK2) inhibitor [1]. With a molecular weight of 324.38 Da, molecular formula C₁₇H₂₀N₆O, and no Lipinski rule violations, it exhibits drug-like physicochemical properties including a topological polar surface area of 87.25 Ų and XLogP of −0.44 [1]. Quecitinib is orally active, acts as a substrate for cytochrome P450 3A, and is primarily metabolized via mono-oxidation and glucuronidation [2]. The compound has advanced to Phase 2/3 clinical evaluation for moderate-to-severe atopic dermatitis and has demonstrated clinical proof-of-concept as an ophthalmic solution (VVN461) for post-operative ocular inflammation and non-infectious anterior uveitis [1][2].

Why Quecitinib Cannot Be Replaced by Other JAK Inhibitors in Targeted Research


JAK family inhibitors are mechanistically heterogeneous: their therapeutic index and biological readout depend critically on the specific JAK isoform inhibition profile, kinase selectivity window, and tissue-specific pharmacokinetics [1]. Quecitinib is a dual JAK1/TYK2 inhibitor, whereas the most commonly available JAK inhibitors target different isoform combinations—Upadacitinib and Abrocitinib are JAK1-selective, Baricitinib is JAK1/JAK2-dual, Tofacitinib is pan-JAK (JAK1/JAK2/JAK3), and Deucravacitinib is TYK2-allosteric [1][2]. Substituting Quecitinib with any of these agents in a research protocol would alter the downstream cytokine signaling blockade (e.g., differential suppression of IL-4/IL-13 via JAK1 vs. IL-12/IL-23 vs. Type I IFN via TYK2 vs. EPO/IL-3 via JAK2), fundamentally changing the experimental outcome. The quantitative evidence below demonstrates precisely where Quecitinib diverges from its closest analogs.

Quecitinib (CAS 2416858-84-7) – Quantitative Differentiation Evidence vs. Closest JAK Inhibitor Comparators


JAK1 Inhibitory Potency: Quecitinib Is 33-Fold More Potent Than Upadacitinib in Parallel Biochemical Assays

In a vendor-standardized biochemical kinase inhibition assay panel, Quecitinib demonstrated an estimated JAK1 IC₅₀ of approximately 1.3 nM, yielding a 33-fold greater inhibitory potency compared to Upadacitinib (JAK1 IC₅₀ = 43 nM) tested within the same assay platform . This places Quecitinib in the low single-digit nanomolar range for JAK1, whereas Upadacitinib—a widely used JAK1-selective clinical comparator—requires approximately 33× higher concentration to achieve equivalent JAK1 enzymatic inhibition. Note that the Quecitinib JAK1 IC₅₀ is reported as an estimated value derived from the 33-fold ratio applied to the Upadacitinib benchmark; independent confirmatory IC₅₀ determinations in peer-reviewed literature are pending as of the compound's recent INN assignment (July 2025).

JAK1 inhibition biochemical potency kinase selectivity Upadacitinib benchmark

JAK2 Selectivity: Quecitinib Exhibits 363-Fold Selectivity for JAK1 Over JAK2—Among the Highest Reported in the JAK Inhibitor Class

Quecitinib demonstrates 363-fold selectivity for JAK1 over JAK2 based on comparative IC₅₀ data . This selectivity window substantially exceeds that of all major clinical JAK inhibitors: Upadacitinib exhibits ~74-fold JAK1-over-JAK2 selectivity ; Brepocitinib (the closest dual JAK1/TYK2 comparator) shows only ~4.5-fold selectivity (JAK1 IC₅₀ = 17 nM vs. JAK2 IC₅₀ = 77 nM) ; Abrocitinib demonstrates ~28-fold selectivity (JAK1 IC₅₀ = 29 nM vs. JAK2 IC₅₀ = 803 nM) ; Baricitinib is approximately equipotent against JAK1 and JAK2 (IC₅₀ = 5.9 nM and 5.7 nM, respectively), yielding a ~1-fold selectivity ratio ; and Tofacitinib, as a pan-JAK inhibitor, shows essentially no JAK1-over-JAK2 discrimination (IC₅₀ = 6.1 nM vs. 12 nM) [1]. The 363-fold selectivity of Quecitinib is therefore 5× higher than Upadacitinib, 81× higher than Brepocitinib, and over 360× higher than Baricitinib. JAK2 mediates erythropoietin (EPO) and thrombopoietin signaling, and its inhibition is mechanistically linked to anemia and thrombocytopenia; therefore, high JAK2 selectivity is a critical parameter for research applications where sparing hematopoietic cytokine signaling is desired.

JAK2 selectivity hematological safety kinase selectivity window EPO signaling sparing

Atopic Dermatitis Clinical Efficacy: QY201 Achieves EASI 75 Response Rates of 81–85% at 12 Weeks in a Phase 2 Dose-Ranging Trial

In a randomized, double-blind, placebo-controlled Phase 2 dose-escalation trial in approximately 200 patients with moderate-to-severe atopic dermatitis (IGA ≥3, EASI ≥16, BSA ≥10%), QY201 (Quecitinib) at doses of 10 mg BID and 20 mg BID achieved EASI 75 response rates at Week 12 of 81% and 85%, respectively, versus 18.5% for placebo (P<0.001) [1][2]. The 5 mg BID dose achieved 72.9%. IGA 0/1 (clear/almost clear) was achieved by 64–71% of patients, and complete skin clearance (EASI 100) occurred in up to 40% [1]. These response rates compare favorably to published pivotal trial data for approved JAK inhibitors in atopic dermatitis—acknowledging the limitations of cross-trial comparison: Upadacitinib 30 mg QD achieved EASI 75 of 74.7% at Week 16 in the Measure Up 1 trial [3]; Abrocitinib 200 mg QD achieved EASI 75 of 62.7% at Week 12 in JADE MONO-1 [4]; Baricitinib 4 mg QD achieved EASI 75 of 21–48% at Week 16 in BREEZE-AD5 [5]. The QY201 Phase 2 trial employed a BID dosing schedule (different from QD regimens used by comparators) and a 12-week primary endpoint (vs. 16 weeks for Upadacitinib and Baricitinib pivotal trials), factors that may influence the magnitude of observed differences.

atopic dermatitis EASI 75 clinical efficacy skin clearance JAK inhibitor benchmarking

Ophthalmic Anti-Inflammatory Efficacy: VVN461 Achieves 3-Fold Higher Rate of Complete Anterior Chamber Cell Clearance vs. Vehicle in Post-Cataract Inflammation

In a Phase 2, multicenter, double-masked, randomized, vehicle-controlled trial in 91 subjects undergoing routine unilateral cataract extraction, VVN461 (Quecitinib ophthalmic solution) at 1.0% and 0.5% concentrations achieved anterior chamber cell (ACC) Grade 0 at Day 14 in 60.0% (18/30) and 53.3% (16/30) of patients, respectively, versus 19.4% (6/31) in the vehicle group (p=0.0012 and p=0.0057) [1]. This represents a 3.1-fold and 2.7-fold increase in complete inflammatory cell clearance over vehicle. Treatment effects also favored VVN461 on secondary endpoints including reduced need for rescue medication and reduction of anterior chamber flare [1]. Adverse events were infrequent (≤10%) and mild in severity. In a separate Phase 2 trial for non-infectious anterior uveitis, VVN461 demonstrated a two-step reduction in ACC grade superior to prednisolone acetate (p<0.001) [2]. No other JAK inhibitor has reported clinical data in ophthalmic inflammatory indications as of 2026, making VVN461 a first-in-class ophthalmic JAK1/TYK2 inhibitor [3].

ophthalmic JAK inhibitor anterior chamber cells post-operative inflammation cataract surgery non-steroidal anti-inflammatory

Dual JAK1/TYK2 Target Engagement vs. Single-Target JAK Inhibitors: Mechanistic Differentiation Relevant to Cytokine Signaling Breadth

Quecitinib simultaneously inhibits JAK1 and TYK2, two kinases that pair as a heterodimer to mediate signaling downstream of Type I interferon (IFN-α/β), IL-10, IL-12, and IL-23 receptors [1][2]. This dual targeting profile is mechanistically distinct from JAK1-selective inhibitors (Upadacitinib, Abrocitinib) that spare TYK2-dependent pathways, and from TYK2-allosteric inhibitors (Deucravacitinib) that spare JAK1-dependent pathways. Functional selectivity evidence: Deucravacitinib binds the TYK2 pseudokinase (JH2) domain (IC₅₀ = 0.2 nM) with no activity against JAK1 JH1 catalytic domain [3]; Brepocitinib, the closest dual JAK1/TYK2 comparator, shows a JAK1 IC₅₀ of 17 nM and TYK2 IC₅₀ of 23 nM but with modest JAK2 selectivity (77 nM, only 4.5-fold) [4]. Quecitinib, by contrast, achieves high-potency dual JAK1/TYK2 inhibition (estimated JAK1 IC₅₀ ≈ 1.3 nM) combined with 363-fold JAK2 selectivity, a profile that no other disclosed JAK inhibitor replicates. This combination is predicted to simultaneously suppress: (i) JAK1-mediated signaling (IL-4, IL-13, IL-6, common γ-chain cytokines) critical for Th2/atopic inflammation; and (ii) TYK2-mediated signaling (IL-12, IL-23, Type I IFN) critical for Th1/Th17-driven autoimmune pathology, while minimizing JAK2-dependent hematopoietic effects .

JAK1/TYK2 dual inhibition cytokine signaling IL-12/IL-23 Type I IFN Th1/Th17 differentiation

Phase 1 Safety & Tolerability: QY201 Shows Dose-Proportional PK and No Dose-Limiting Toxicity at the Highest Tested Dose of 40 mg in Healthy Subjects

In a randomized, double-blind, placebo-controlled Phase 1 study of orally administered QY201 (1–40 mg) in Chinese healthy subjects, QY201 demonstrated rapid absorption and elimination with approximately dose-proportional exposure over the entire 1–40 mg dose range and no significant accumulation upon repeated dosing [1]. The highest tested dose of 40 mg was well tolerated without reaching dose-limiting toxicity. A high-fat meal reduced Cmax by 40.7% but did not affect AUC. Approximately 22% of the dose was eliminated unchanged in urine. Pharmacodynamic biomarkers showed dose-dependent reductions in high-sensitivity C-reactive protein (hsCRP) and absolute neutrophil count (ANC), consistent with JAK1/TYK2 pathway engagement [1]. The majority of treatment-emergent adverse events in the Phase 2 atopic dermatitis trial were mild to moderate, with infection rates of 34–48% (vs. 32.7% placebo) and discontinuation due to AEs in 3/200 patients [2]. For context, pan-JAK inhibitor Tofacitinib carries FDA black box warnings for serious infections, malignancy, and thrombosis; Baricitinib carries similar warnings; both reflect JAK2/JAK3-mediated safety liabilities not fully characterized for Quecitinib given its earlier development stage [3].

phase 1 safety pharmacokinetics tolerability dose-proportional healthy subjects

Quecitinib (CAS 2416858-84-7) – Recommended Research & Procurement Application Scenarios


JAK1/TYK2 Dual Pathway Interrogation in Atopic Dermatitis and Th2-Driven Inflammation Models

Quecitinib at concentrations of 10–100 nM is suited for in vitro and in vivo atopic dermatitis models requiring simultaneous blockade of JAK1-dependent IL-4/IL-13 signaling and TYK2-dependent IL-12/IL-23 signaling. The Phase 2 clinical data showing 81–85% EASI 75 response rates at 12 weeks in moderate-to-severe AD patients provide translational validation for preclinical efficacy readouts [1]. Researchers designing murine oxazolone- or MC903-induced AD models can use Quecitinib as a tool compound to benchmark dual JAK1/TYK2 pathway contribution versus JAK1-selective (Upadacitinib) or TYK2-selective (Deucravacitinib) single-pathway inhibition. Dosing guidance from clinical PK: oral doses of 5–20 mg BID in humans produce dose-proportional exposures without accumulation, informing allometric scaling for rodent studies [2].

Ocular Inflammation Models: First-in-Class JAK Inhibitor with Validated Topical Ophthalmic Efficacy

VVN461 (Quecitinib ophthalmic formulation) is the only JAK inhibitor with positive Phase 2 clinical data in ocular inflammatory indications, making it the reference compound for researchers investigating JAK/STAT pathway inhibition in ophthalmology [3]. In the post-cataract inflammation model, VVN461 1.0% achieved 60.0% ACC Grade 0 clearance at Day 14 versus 19.4% for vehicle (p=0.0012) [3]. For preclinical studies, the compound can be formulated as an ophthalmic solution at 0.5–1.0% and applied topically to rabbit or rodent models of ocular surface inflammation, uveitis (endotoxin-induced or experimental autoimmune), or post-surgical inflammation. The absence of any other clinically validated ophthalmic JAK inhibitor makes VVN461 the sole evidence-backed choice for this application.

Kinase Selectivity Profiling: High JAK2 Selectivity Reference Standard for JAK Inhibitor Screening Panels

With 363-fold JAK1-over-JAK2 selectivity, Quecitinib serves as a high-selectivity reference standard in kinase profiling panels designed to assess the JAK2 selectivity window of novel JAK inhibitors . Researchers screening compound libraries for JAK inhibitors can include Quecitinib as a positive control representing the high-JAK2-selectivity end of the spectrum, alongside Baricitinib (no JAK2 selectivity, ~1-fold) and Brepocitinib (moderate JAK2 selectivity, 4.5-fold). This enables quantitative benchmarking of candidate compounds' selectivity profiles against a clinically validated range. The estimated JAK1 IC₅₀ of ~1.3 nM also makes Quecitinib suitable as a high-potency JAK1 standard in biochemical assay development and validation .

Autoimmune Disease Drug Discovery: Combined Th1/Th17/Th2 Pathway Suppression in Psoriasis, SLE, and IBD Models

Diseases driven by mixed T-helper cell responses—such as psoriasis (Th17/Th1), systemic lupus erythematosus (Type I IFN/Th17), and inflammatory bowel disease (Th1/Th17)—may benefit from simultaneous JAK1 and TYK2 blockade. Quecitinib's dual inhibition profile uniquely covers both JAK1-mediated (IL-6, IFN-γ, common γ-chain) and TYK2-mediated (IL-12, IL-23, Type I IFN) signaling axes in a single molecule [4]. In preclinical imiquimod-induced psoriasis models, collagen-induced arthritis, or DSS-colitis models, Quecitinib at doses extrapolated from clinical PK (allometrically scaled from 5–20 mg BID human dosing) can be compared head-to-head against JAK1-selective (Upadacitinib, Abrocitinib), TYK2-selective (Deucravacitinib), or pan-JAK (Tofacitinib) inhibitors to dissect the relative contribution of each kinase to disease phenotype [2][4]. Quecitinib's 363-fold JAK2 selectivity is particularly relevant in chronic autoimmune models where JAK2-mediated anemia or thrombocytopenia would confound long-term efficacy readouts.

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